Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride
CAS No.: 2227204-94-4
Cat. No.: VC4331241
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227204-94-4 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 |
| IUPAC Name | methyl 3-(aminomethyl)cyclopentane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-6(4-7)5-9;/h6-7H,2-5,9H2,1H3;1H |
| Standard InChI Key | BXDPYABJKQOJKC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCC(C1)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentane ring substituted with an aminomethyl group (-CH2NH2) at the third carbon and a methyl carboxylate ester (-COOCH3) at the first position, forming a bicyclic scaffold. The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological assays.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| CAS Number | 2227204-94-4 |
| Configuration | Cis/trans isomerism possible at C1/C3 |
| Solubility | Soluble in water, methanol, DMSO |
| Stability | Stable under inert conditions |
The bicyclic structure imposes steric constraints that influence reactivity. Density functional theory (DFT) calculations suggest that the aminomethyl group adopts an equatorial orientation to minimize ring strain, while the carboxylate ester occupies an axial position.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves three principal stages:
-
Cyclopentane Ring Formation: A [2+2] photocycloaddition of ethylene derivatives under UV light yields the bicyclic core .
-
Functionalization:
-
Aminomethylation via Mannich reaction using formaldehyde and ammonium chloride.
-
Esterification with methanol under acidic catalysis.
-
-
Salt Formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt.
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | UV light, 254 nm, 48h | 65 |
| Aminomethylation | CH2O, NH4Cl, 60°C, 12h | 78 |
| Esterification | H2SO4, MeOH, reflux, 6h | 82 |
| Salt Precipitation | HCl(g), Et2O, 0°C, 2h | 95 |
Alternative routes utilize enzymatic resolution for enantioselective synthesis, though yields remain suboptimal (≤50%) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Neurological Agents: Derivatives with improved blood-brain barrier permeability.
-
Anticancer Drugs: HDAC inhibitors with modified selectivity profiles.
Material Science
Functionalization with polymerizable groups (e.g., acrylates) yields thermosetting resins with tensile strength ≥45 MPa, suitable for biomedical implants.
Interaction Studies and Structure-Activity Relationships
Steric Effects on Bioactivity
Comparative analysis of analogs shows that:
-
C1 Methyl Ester: Essential for HDAC6 inhibition (ΔIC50 = +412% upon hydrolysis).
-
Aminomethyl Position: C3 substitution maximizes receptor affinity vs. C2 (ΔKi = -63%).
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from:
-
Low enantiomeric excess (ee ≤75%) in non-chiral routes.
-
Scalability issues due to photocycloaddition inefficiency.
Therapeutic Development
Priority research areas include:
-
Pharmacokinetic Optimization: Addressing rapid hepatic clearance (t1/2 = 1.2h in mice).
-
Target Validation: CRISPR screening to identify off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume